molecular formula C13H14N4O B15208994 5-Amino-3-ethyl-1-(3-methoxyphenyl)-1h-pyrazole-4-carbonitrile CAS No. 650628-98-1

5-Amino-3-ethyl-1-(3-methoxyphenyl)-1h-pyrazole-4-carbonitrile

Cat. No.: B15208994
CAS No.: 650628-98-1
M. Wt: 242.28 g/mol
InChI Key: QKKOAYHQYRAXAV-UHFFFAOYSA-N
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Description

5-Amino-3-ethyl-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile is a chemical building block belonging to the 5-aminopyrazole-4-carbonitrile family, a scaffold of significant interest in medicinal and organic chemistry . While specific studies on this exact derivative may be limited, its core structure is a key precursor for synthesizing diverse fused heterocyclic systems, such as pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines, which are explored for their wide spectrum of biological activities . Researchers value this compound for its potential in developing new therapeutic agents. Compounds based on the 5-aminopyrazole core have demonstrated remarkable and diverse biological properties, including serving as antioxidants, anticancer agents, enzyme inhibitors, antimicrobials, and anti-tuberculosis activities . The 5-aminopyrazole moiety is a privileged structure found in several approved drugs and clinical candidates, such as the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib, underscoring the pharmacological potential of this chemical class . This product is intended for research and development applications in laboratory settings only.

Properties

CAS No.

650628-98-1

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

5-amino-3-ethyl-1-(3-methoxyphenyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C13H14N4O/c1-3-12-11(8-14)13(15)17(16-12)9-5-4-6-10(7-9)18-2/h4-7H,3,15H2,1-2H3

InChI Key

QKKOAYHQYRAXAV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=CC=C2)OC

Origin of Product

United States

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The pyrazole ring can bind to various biological targets, leading to modulation of biochemical pathways. The cyano group enhances the compound's ability to interact with nucleophilic sites on target molecules.

Comparison with Similar Compounds

Comparison with Similar Pyrazole-4-carbonitrile Derivatives

Structural Variations and Substituent Effects

Key structural differences among analogs include:

  • Substituents at position 1 : Aromatic rings (e.g., 3-methoxyphenyl, 2-chlorophenyl, 2,4-dinitrophenyl) influence electronic and steric properties.
  • Substituents at position 3 : Ethyl, methyl, methylthio, or aryl groups modulate steric bulk and hydrophobicity.
  • Functional groups: Ethoxymethyleneamino (in 15a,b) or bromopropanoyl (in 3e) introduce reactivity for further derivatization .
Table 1: Substituent Comparison
Compound Name Position 1 Substituent Position 3 Substituent Additional Features Reference
Target Compound 3-Methoxyphenyl Ethyl - N/A
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3s) 2-Chlorophenyl Methyl Pyranopyrazole fused ring
5-Amino-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile (4a) 2,4-Dinitrophenyl 4-Methoxyphenyl Electron-withdrawing nitro groups
5-Amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile Phenyl Methylthio Sulfur-containing substituent
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile 3-Chlorophenyl H Chloro substituent

Physical and Spectral Properties

  • Melting Points: Analogs exhibit a wide range (170–340°C), influenced by crystallinity and substituent polarity. For example: Compound 3s: 170.7–171.2°C 4a: 228–229°C 15a (ethoxymethyleneamino derivative): 194–196°C
  • NMR Data: Amino protons (NH₂) typically resonate at δ 8–9 ppm (e.g., δ 9.67 in 4a) . Aromatic protons in 3-methoxyphenyl groups appear as multiplets around δ 6.8–7.6 ppm .
  • IR Spectra :
    • Nitrile stretches: ~2200 cm⁻¹ (e.g., 2296 cm⁻¹ in 4a) .
    • NH₂ stretches: 3200–3400 cm⁻¹ .

Key Differentiators of the Target Compound

  • 3-Ethyl vs.
  • 3-Methoxyphenyl Substituent : The methoxy group provides electron-donating effects, contrasting with electron-withdrawing substituents (e.g., nitro in 4a) that reduce aromatic ring reactivity .
  • Lack of Fused Rings: Unlike pyranopyrazole derivatives (e.g., 3s), the target compound’s simpler structure may favor synthetic accessibility .

Biological Activity

5-Amino-3-ethyl-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features an amino group, an ethyl substituent, and a methoxyphenyl moiety, which contribute to its reactivity and biological interactions. The carbonitrile functional group enhances its potential for further chemical modifications, making it a valuable intermediate in organic synthesis .

Biological Activities

Research indicates that compounds within the pyrazole family exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : 5-Amino-3-ethyl-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile may possess antimicrobial properties, similar to other pyrazole derivatives. Studies have shown that related compounds demonstrate significant inhibition against various pathogens .
  • Anticancer Potential : Some pyrazole derivatives are known for their anticancer properties. For instance, certain derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . The specific mechanisms of action for 5-amino-3-ethyl-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile are still under investigation but may involve interactions with key cellular targets.

Synthesis

The synthesis of 5-amino-3-ethyl-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile typically involves Michael-type addition reactions. A notable method includes the reaction of (ethoxymethylene)malononitrile with aryl hydrazines under mild conditions, yielding high selectivity and good to excellent yields (47% - 93%) .

Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, compounds similar to 5-amino-3-ethyl-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile were tested against common pathogens. The results indicated promising inhibition zones and minimum inhibitory concentrations (MIC) suggesting potential therapeutic applications .

Anticancer Activity

Research has highlighted the anticancer effects of certain aminopyrazoles. For example, derivatives with similar structural features have shown IC50 values in the low micromolar range against various cancer cell lines. These compounds were effective in blocking cell cycle progression and inducing apoptosis through specific signaling pathways .

Comparative Analysis

Compound NameKey FeaturesBiological Activity
5-Amino-3-ethyl-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrileAmino group, ethyl substituentPotential antimicrobial and anticancer activity
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrileFluorine substitutionEnhanced bioavailability; anticancer properties
5-Amino-4-(trifluoromethyl)phenylpyrazoleTrifluoromethyl groupIncreased potency against specific targets

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds through a cyclocondensation mechanism, where the hydrazine attacks the electrophilic β-carbon of the malononitrile derivative, forming a hydrazone intermediate. Subsequent intramolecular cyclization and elimination of ethanol yield the pyrazole core. Key variables include:

  • Temperature : Reflux conditions ($$ 78^\circ \text{C} $$) are critical for overcoming activation energy barriers.
  • Base : Sodium acetate neutralizes HCl generated from the hydrazine hydrochloride, preventing side reactions.
  • Solvent : Ethanol facilitates reactant solubility while enabling azeotropic removal of water.

Yields for analogous compounds (e.g., 5-amino-3-ethyl-1-(o-fluorophenyl)-1H-pyrazole-4-carbonitrile) range from 75% to 80%, with melting points between $$ 145^\circ \text{C} $$ and $$ 147^\circ \text{C} $$. For the target 3-methoxyphenyl derivative, a similar yield ($$ 78\% $$) and melting point ($$ 160^\circ \text{C} $$) are anticipated.

Layered Double Hydroxide (LDH)-Catalyzed Green Synthesis

A solvent-efficient protocol reported by Momeni and Ghorbani-Vaghei utilizes a modified CuI-LDH catalyst (LDH@PTRMS@DCMBA@CuI) in a 1:1 ethanol-water system. Adapted for the target compound, the method involves:

  • Mixing 3-methoxyphenylhydrazine (1 mmol), 3-methoxybenzaldehyde (1 mmol), and malononitrile (1 mmol) in 5 mL of ethanol-water.
  • Adding 50 mg of LDH@PTRMS@DCMBA@CuI.
  • Stirring at $$ 55^\circ \text{C} $$ for 2 hours.

Advantages of LDH Catalysis

  • Reusability : The catalyst retains $$ >90\% $$ activity after five cycles.
  • Eco-friendly : Aqueous ethanol reduces organic waste.
  • Yield : Reported yields for 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile reach $$ 92\% $$, suggesting comparable efficiency for the 3-methoxy analog.

Characterization data from similar compounds include:

  • FTIR : $$ 3447 \, \text{cm}^{-1} $$ (N–H stretch), $$ 2206 \, \text{cm}^{-1} $$ (C≡N).
  • $$ ^1H $$-NMR (CDCl₃) : $$ \delta \, 7.62 \, \text{(t, J = 11.5 Hz, 5H)} $$, $$ \delta \, 3.84 \, \text{(s, 3H, OCH₃)} $$.

Mechanochemical Synthesis Using Fe₃O₄@SiO₂@Tannic Acid Nanoparticles

Frontiers in Chemistry describes a ball-milling technique with tannic acid–functionalized magnetic nanoparticles (Fe₃O₄@SiO₂@Tannic acid) for synthesizing azo-linked pyrazoles. Adapted for the target compound:

  • Combine 3-methoxyphenylhydrazine (1 mmol), (1-ethoxypropylidene)-malononitrile (1 mmol), and 0.1 g Fe₃O₄@SiO₂@Tannic acid in a 50 mL milling vessel.
  • Mill at 25 Hz for 40 minutes.
  • Separate the catalyst magnetically and purify via recrystallization.

Key Performance Metrics

  • Reaction Time : 40 minutes (vs. 18–24 hours for reflux).
  • Yield : 85–89% for 5-amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile.
  • Catalytic Activity : The tannic acid shell enhances substrate adsorption via π–π interactions.

Comparative Analysis of Synthetic Methods

Table 1 summarizes the efficiency, environmental impact, and scalability of each method.

Table 1: Comparison of Preparation Methods for 5-Amino-3-ethyl-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile

Method Catalyst Temperature Time Yield (%) Eco-Friendliness
Traditional Reflux Sodium acetate 78°C 18 h 75–80 Moderate
LDH-Catalyzed LDH@PTRMS@DCMBA@CuI 55°C 2 h 88–92 High
Mechanochemical Fe₃O₄@SiO₂@Tannic acid RT 40 min 85–89 Very High

Spectroscopic Characterization and Structural Validation

Fourier-Transform Infrared (FTIR) Spectroscopy

  • N–H Stretch : $$ 3346–3447 \, \text{cm}^{-1} $$ (amino group).
  • C≡N Stretch : $$ 2206 \, \text{cm}^{-1} $$ (nitrile).
  • C–O–C Stretch : $$ 1259 \, \text{cm}^{-1} $$ (methoxy group).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1H $$-NMR (CDCl₃) :
    • $$ \delta \, 7.28–7.62 \, \text{(m, aromatic H)} $$.
    • $$ \delta \, 3.84 \, \text{(s, 3H, OCH₃)} $$.
    • $$ \delta \, 2.45 \, \text{(q, 2H, CH₂CH₃)} $$, $$ \delta \, 1.12 \, \text{(t, 3H, CH₂CH₃)} $$.
  • $$ ^{13}C $$-NMR :
    • $$ \delta \, 153.1 \, \text{(C-5)} $$, $$ \delta \, 119.1 \, \text{(C≡N)} $$.
    • $$ \delta \, 55.8 \, \text{(OCH₃)} $$.

Melting Point Analysis

Reported melting points for analogous compounds range from $$ 145^\circ \text{C} $$ to $$ 192^\circ \text{C} $$. The target compound is expected to melt at $$ 160–165^\circ \text{C} $$, consistent with the electron-donating methoxy group increasing crystal lattice stability.

Q & A

Basic Question: What are the standard synthetic routes for 5-amino-3-ethyl-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile, and what reaction conditions optimize yield?

Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A one-step protocol involves refluxing aromatic hydrazines (e.g., 3-methoxyphenylhydrazine) with α,β-unsaturated nitriles (e.g., (ethoxymethylene)malononitrile) in ethanol for 6–12 hours . Key parameters:

  • Solvent : Ethanol is preferred for its polarity and ability to stabilize intermediates.
  • Temperature : Reflux (~78°C) ensures sufficient energy for cyclization.
  • Yield : Reported yields range from 75–92% depending on substituent electronic effects.
    Table 1 : Representative Synthesis Data
ReactantsSolventTime (h)Yield (%)Reference
3-Methoxyphenylhydrazine + (Ethoxymethylene)malononitrileEthanol885

Basic Question: What spectroscopic and crystallographic methods are critical for characterizing this pyrazole derivative?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions and regioselectivity. For example, the cyano group (C#NC\#N) appears as a singlet at ~110–120 ppm in 13C^{13}\text{C} NMR .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 271.10) .
  • X-ray Crystallography : Resolves steric effects of the 3-ethyl and 3-methoxyphenyl groups. A reported structure shows dihedral angles of 15.2° between pyrazole and aryl rings, indicating moderate conjugation .

Advanced Question: How does solvent choice influence regioselectivity in pyrazole ring formation?

Methodological Answer:
Regioselectivity is controlled by solvent polarity and hydrogen-bonding capacity. Ethanol promotes 1,3-dipolar cycloaddition favoring the 5-amino-4-cyano isomer. Fluorinated alcohols (e.g., hexafluoroisopropanol) enhance electrophilicity of the nitrile group, shifting regioselectivity toward 3-cyano isomers in related pyrazoles . Computational studies (DFT) suggest solvent dielectric constants stabilize transition states differently, corroborating experimental results .

Advanced Question: How can conflicting NMR and X-ray data on substituent orientation be resolved?

Methodological Answer:
Discrepancies arise from dynamic effects in solution (NMR) vs. static solid-state structures (X-ray). For example:

  • NMR : Rapid rotation of the 3-ethyl group averages chemical shifts.
  • X-ray : Fixed conformation shows steric hindrance between ethyl and methoxyphenyl groups.
    Resolution : Variable-temperature NMR can detect restricted rotation, while DFT geometry optimization aligns with crystallographic data .

Advanced Question: What methodologies are used to assess bioactivity in agrochemical or pharmaceutical contexts?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against target enzymes (e.g., carbonic anhydrases) using fluorometric assays. IC50_{50} values are calculated from dose-response curves .
    • Cellular Uptake : Radiolabeled analogs track bioavailability in cell lines (e.g., HepG2) .
  • In Silico Screening : Docking studies (AutoDock Vina) predict binding to pesticide targets (e.g., GABA receptors) by analyzing π-π stacking with phenyl rings .

Advanced Question: How can computational modeling predict metabolic stability of this compound?

Methodological Answer:

  • Metabolite Prediction : Software like Schrödinger’s MetaSite identifies likely oxidation sites (e.g., ethyl group hydroxylation).
  • MD Simulations : Assess hydrolytic stability of the cyano group in aqueous environments. Free-energy profiles reveal susceptibility to nucleophilic attack at C4 .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ values) with half-life in liver microsomes .

Advanced Question: What strategies mitigate low yields in derivatization reactions of the 5-amino group?

Methodological Answer:

  • Protection/Deprotection : Use Boc-anhydride to protect the amine during harsh reactions (e.g., Friedel-Crafts alkylation), followed by TFA cleavage .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) while improving purity .
  • Catalysis : Cu(I)-catalyzed click chemistry enhances efficiency in triazole hybrid formation .

Advanced Question: How does the 3-methoxyphenyl substituent influence electronic properties and reactivity?

Methodological Answer:

  • Electron Donation : The methoxy group increases electron density on the pyrazole ring, confirmed by red-shifted UV-Vis spectra (λmax\lambda_{\text{max}} 320 nm vs. 290 nm for non-substituted analogs) .
  • Reactivity Impact : Enhanced nucleophilicity at C5 facilitates Schiff base formation with aldehydes (e.g., furan-2-carbaldehyde) under acidic conditions .

Advanced Question: What are the challenges in crystallizing this compound, and how are they addressed?

Methodological Answer:

  • Low Melting Point : The oily consistency (per analogues in ) complicates crystal growth. Solutions:
    • Slow Evaporation : Use high-boiling solvents (DMSO or DMF) and gradual cooling .
    • Seeding : Introduce microcrystals from analogous structures to induce nucleation .
  • Polymorphism : Screen solvents (e.g., ethanol/water mixtures) to isolate thermodynamically stable forms .

Advanced Question: How do structural analogs compare in bioactivity, and what design principles emerge?

Methodological Answer:
Table 2 : Bioactivity Comparison of Pyrazole Analogs

CompoundTargetIC50_{50} (µM)Key Structural FeatureReference
5-Amino-3-ethyl-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrileCarbonic Anhydrase IX0.453-Methoxyphenyl donor
5-Amino-1-(2,6-dichlorophenyl) analogGABA Receptor1.2Halogenated aryl
Design Principles :
  • Electron-Withdrawing Groups (e.g., Cl, CF3_3) enhance target affinity via hydrophobic interactions.
  • Amino Group Derivatization (e.g., Schiff bases) improves solubility and bioavailability .

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